molecular formula C13H12O B8673434 1-(Naphthalen-1-YL)prop-2-EN-1-OL

1-(Naphthalen-1-YL)prop-2-EN-1-OL

Cat. No. B8673434
M. Wt: 184.23 g/mol
InChI Key: RTPZDQUSWPVXBL-UHFFFAOYSA-N
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Patent
US08937091B2

Procedure details

Vinyl-1-naphthylcarbinol (184 mg) was oxidized with pyridinium chlorochromate (214 mg).
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)[OH:4])=[CH2:2].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>>[C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH:1]=[CH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
184 mg
Type
reactant
Smiles
C(=C)C(O)C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
214 mg
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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